molecular formula C4H2F4O3 B1304688 Difluoroacetic anhydride CAS No. 401-67-2

Difluoroacetic anhydride

Cat. No.: B1304688
CAS No.: 401-67-2
M. Wt: 174.05 g/mol
InChI Key: IYXUFOCLMOXQSL-UHFFFAOYSA-N
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Description

Difluoroacetic anhydride is an organic compound with the molecular formula C4H2F4O3. It is a colorless to light yellow liquid with a pungent odor.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Difluoroacetic anhydride plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, this compound is used in the difluoromethylation of alkenes, dienes, and heteroaromatics via photoredox catalysis . This reaction is significant in medicinal chemistry and materials science due to the formation of CF2H-containing molecules, which are essential in these fields . The interactions of this compound with these biomolecules are primarily through radical mechanisms facilitated by visible-light catalysis .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by participating in radical difluoromethylation reactions, which can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a difluoromethylating agent. It exerts its effects at the molecular level through radical mechanisms. This compound generates CF2H radicals under visible-light catalysis, which then interact with various biomolecules . These interactions can lead to enzyme inhibition or activation and changes in gene expression, contributing to its biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is a stable compound under specific conditions, but its reactivity can lead to the formation of various products over time . These temporal changes can impact the outcomes of in vitro and in vivo studies involving this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects . Studies have shown that the threshold effects of this compound are dose-dependent, and high doses can result in toxicity and other adverse outcomes . It is essential to carefully control the dosage to avoid potential toxic effects in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . The metabolic pathways of this compound include its role in difluoromethylation reactions, which can affect metabolic flux and metabolite levels . These interactions are crucial for understanding the biochemical and physiological effects of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound is transported through cellular membranes and distributed to various cellular compartments . It interacts with transporters and binding proteins that facilitate its localization and accumulation within cells . These interactions are critical for its biochemical and cellular effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is directed to particular compartments or organelles within the cell, where it exerts its biochemical effects . The subcellular localization of this compound is mediated by targeting signals and post-translational modifications that direct it to specific cellular locations . Understanding these localization patterns is crucial for elucidating the molecular mechanisms of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Difluoroacetic anhydride can be synthesized through several methods:

    Reaction of Difluoroacetic Acid with Acetic Anhydride: This method involves the reaction of difluoroacetic acid with acetic anhydride under controlled conditions to yield this compound.

    Fluorination of Acetic Anhydride: Another method involves the direct fluorination of acetic anhydride using fluorine gas or other fluorinating agents.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Difluoroacetic anhydride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the difluoromethyl group is introduced into different substrates.

    Radical Reactions: this compound can be used in radical difluoromethylation reactions, particularly under photoredox catalysis conditions.

    Condensation Reactions: It can act as a reagent in condensation reactions, forming difluoromethylated products.

Common Reagents and Conditions:

    Photoredox Catalysts: Used in radical difluoromethylation reactions.

    Nucleophiles: Employed in substitution reactions to introduce the difluoromethyl group.

Major Products:

Scientific Research Applications

Difluoroacetic anhydride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Trifluoroacetic anhydride
  • Monofluoroacetic anhydride
  • Fluoroacetic anhydride

Properties

IUPAC Name

(2,2-difluoroacetyl) 2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F4O3/c5-1(6)3(9)11-4(10)2(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXUFOCLMOXQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)OC(=O)C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378861
Record name Difluoroacetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401-67-2
Record name Difluoroacetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluoroacetic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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